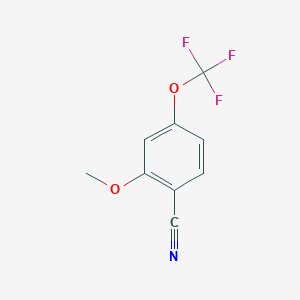

2-Methoxy-4-(trifluoromethoxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVJXCQLCABJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 Trifluoromethoxy Benzonitrile and Analogues

Strategies for Introducing the Trifluoromethoxy Moiety

The trifluoromethoxy group (-OCF₃) is a valuable substituent in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. Its introduction onto an aromatic ring can be achieved through several methods, which can be broadly categorized into nucleophilic and electrophilic approaches.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation methods for the synthesis of aryl trifluoromethyl ethers often involve the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic oxygen source or the reaction of a trifluoromethoxide source with an electrophilic aryl partner.

One common strategy involves the use of trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, which serves as a nucleophilic trifluoromethyl source. illinois.eduwikipedia.org While typically used to trifluoromethylate carbonyls, its application can be extended. For the synthesis of trifluoromethoxy-containing aromatics, a more direct approach often involves a trifluoromethoxide anion (⁻OCF₃). This anion is a relatively poor nucleophile, but it can displace good leaving groups, such as triflates, under suitable conditions. nih.gov

Another significant nucleophilic approach is the copper-mediated or copper-catalyzed trifluoromethoxylation of aryl halides or diazonium salts. mdpi.com These reactions typically employ silver or cesium trifluoromethoxide (AgOCF₃ or CsOCF₃) as the nucleophilic source of the trifluoromethoxy group. mdpi.com For instance, an aryl diazonium salt can react with AgOCF₃ in a Sandmeyer-type reaction to yield the corresponding aryl trifluoromethyl ether under mild conditions. mdpi.com

Fluoroform (HCF₃) has also been explored as an economical and readily available source for generating the trifluoromethyl anion for nucleophilic trifluoromethylation. beilstein-journals.org The combination of fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) can effectively generate the CF₃⁻ anion for subsequent reactions. beilstein-journals.org

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation has emerged as a powerful tool for the direct introduction of the CF₃ group into electron-rich systems. More recently, these strategies have been extended to include electrophilic trifluoromethoxylation.

Hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, have been developed for electrophilic trifluoromethylation. mdpi.comacs.org These reagents can directly trifluoromethylate phenols or other nucleophilic aromatic substrates. mdpi.com For the formation of a trifluoromethoxy group, the strategy often involves the electrophilic trifluoromethylation of a hydroxyl group. ethz.ch Umemoto and coworkers reported the first direct electrophilic trifluoromethylation of both aromatic and aliphatic alcohols using an O-(trifluoromethyl)dibenzofuranium salt. ethz.ch However, this method can be limited by the need for in situ reagent preparation at low temperatures and the instability of the reagent. nih.govethz.ch

The reactivity of these electrophilic reagents can be tuned by modifying the substituents on the aromatic rings of the reagent itself. For example, placing electron-withdrawing groups on the benzene (B151609) rings of S-(trifluoromethyl)diphenylsulfonium triflates enhances the transfer of the CF₃ group to electron-rich substrates. acs.org

| Reagent Type | Example Reagent | Substrate | Description |

| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF₃) | Carbonyls, activated systems | A versatile reagent for introducing the CF₃ group. illinois.eduwikipedia.org |

| Nucleophilic | Silver Trifluoromethoxide (AgOCF₃) | Aryl diazonium salts | Used in Sandmeyer-type reactions for trifluoromethoxylation. mdpi.com |

| Nucleophilic | Fluoroform (HCF₃) with KHMDS | Esters, carbonyl compounds | An economical source for generating the CF₃ anion. beilstein-journals.org |

| Electrophilic | Togni Reagents (Hypervalent Iodine) | Phenols, electron-rich aromatics | Enables direct trifluoromethylation of various substrates. mdpi.comacs.org |

| Electrophilic | Umemoto Reagents | Alcohols, phenols, amines | O-(trifluoromethyl)dibenzofuranium salts for direct trifluoromethylation. nih.gov |

Cyanation Protocols in Benzonitrile (B105546) Synthesis

The introduction of a cyano group (-CN) to form a benzonitrile is a fundamental transformation in organic synthesis. Several robust methods have been developed, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Cyanation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the cyanation of aryl (pseudo)halides is a widely used method for preparing benzonitriles. nih.gov This approach offers mild reaction conditions and a high degree of functional group tolerance. nih.gov

The reaction typically involves an aryl halide (bromide, chloride, or iodide) or a triflate as the substrate, a palladium catalyst, a suitable ligand, and a cyanide source. A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govnih.gov The choice of cyanide source is often dictated by safety considerations and reaction compatibility, with K₄[Fe(CN)₆] being a less toxic alternative. nih.gov

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by the cyanide ion, which can poison the active palladium species. nih.gov To overcome this, various strategies have been developed, such as the use of specific ligands that protect the palladium center or the addition of co-catalysts. For instance, the use of palladacycle precatalysts can prevent catalyst poisoning and allow for lower catalyst loadings and faster reaction times. nih.gov Heterogeneous catalysts like Pd/C have also been employed for a more practical and scalable cyanation process. organic-chemistry.org

| Cyanide Source | Catalyst System | Substrate Scope | Key Features |

| K₄[Fe(CN)₆]·3H₂O | Palladacycle precatalysts | (Hetero)aryl chlorides and bromides | Non-toxic cyanide source, low catalyst loadings. nih.gov |

| CuSCN | Palladium catalyst | Aryl halides and boronic acids | Avoids highly toxic cyanides, good functional group tolerance. acs.org |

| Zn(CN)₂ | Pd/C with dppf ligand | Aryl bromides and electron-deficient aryl chlorides | Heterogeneous catalysis, scalable process. organic-chemistry.org |

| N–CN reagent | Palladium catalyst | Aryl bromides, iodides, triflates, diazonium salts | Redox-active electrophilic cyanating reagent. rsc.org |

Base-Catalyzed Hydrocyanation of Activated Aromatics

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across a double or triple bond. While industrially significant for the synthesis of adiponitrile from butadiene, its application to aromatic systems is more specialized. wikipedia.orgmdpi.com The direct hydrocyanation of an unactivated aromatic ring is not a common transformation.

However, for activated aromatic systems, such as those containing strongly electron-withdrawing groups, nucleophilic aromatic substitution (SNAᵣ) with a cyanide source can occur. In some contexts, this can be considered a formal hydrocyanation if a hydrogen is also added. More commonly, base-catalyzed additions of cyanide to activated systems are observed. For example, the reaction of certain activated aromatics with cyanide in the presence of a base can lead to the formation of a cyano-substituted product.

The direct use of HCN is often avoided in laboratory settings due to its high toxicity. wikipedia.org Safer alternatives, such as trimethylsilyl cyanide (TMSCN) or acetone cyanohydrin, are often employed as surrogates for HCN. researchgate.net

Regioselective Functionalization of Benzonitrile Scaffolds

Once the benzonitrile core is synthesized, further functionalization may be necessary to install other substituents in a regioselective manner. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of subsequent modifications.

In a molecule like 2-methoxy-4-(trifluoromethoxy)benzonitrile, the methoxy (B1213986) group is an ortho-, para-directing activator, while the nitrile and trifluoromethoxy groups are meta-directing deactivators. The interplay of these directing effects will govern the outcome of electrophilic aromatic substitution reactions.

Nucleophilic aromatic substitution of hydrogen (SNAᵣ-H) is another powerful strategy for the regioselective functionalization of electron-deficient aromatic rings, such as those found in some benzonitrile derivatives. researchgate.net For example, in p-nitrobenzonitrile, a nucleophile can displace a hydrogen atom at the position ortho to the strongly electron-withdrawing nitro group. researchgate.net This type of reactivity can be exploited to introduce substituents at specific positions on a pre-formed benzonitrile ring, guided by the electronic properties of the existing functional groups.

Transition-metal-catalyzed reactions, such as C-H activation, also provide a means for the regioselective functionalization of benzonitrile scaffolds, allowing for the introduction of various functional groups at positions that might be difficult to access through classical electrophilic or nucleophilic substitution reactions.

Emerging Sustainable Fluorination Techniques

The global scientific community is actively pursuing greener alternatives to traditional fluorination methods that have historically employed reagents derived from or containing PFAS. These next-generation techniques aim to reduce environmental impact while maintaining or improving synthetic efficiency.

Per- and Polyfluoroalkyl Substances (PFAS)-Free Fluorination Methods

The trifluoromethoxy (-OCF3) group is a key moiety in many bioactive molecules, valued for its ability to enhance metabolic stability and lipophilicity. researchgate.net The development of methods to install this group without PFAS-derived reagents is a significant advancement in sustainable chemistry. Recent breakthroughs have centered on novel activation methods and the use of safer, more environmentally friendly fluorine sources.

One of the most promising PFAS-free approaches involves a two-step sequence of O-carboxydifluoromethylation of phenols followed by a silver-catalyzed decarboxylative fluorination. cas.cn This method utilizes readily available and inexpensive reagents like sodium bromodifluoroacetate and SelectFluor II, offering a practical pathway to aryl trifluoromethyl ethers. cas.cn The versatility of this protocol has been demonstrated on a range of substituted phenols, showcasing its potential for the synthesis of complex molecules. cas.cn

Another innovative and sustainable strategy is the use of biocatalysis. Researchers have successfully employed a laccase biocatalyst in combination with tBuOOH and either the Langlois' reagent or Baran's zinc sulfinate for the trifluoromethylation of unprotected phenols. nih.gov This enzymatic approach is notable for its mild reaction conditions and its tolerance of various functional groups, including ketones, esters, aldehydes, ethers, and nitriles. nih.gov This broad compatibility makes it a highly attractive option for the late-stage functionalization of intricate molecular architectures. nih.gov

Visible-light photoredox catalysis has also emerged as a powerful tool for PFAS-free fluorination. A recently developed method facilitates the multiple trifluoromethylation of phenol (B47542) derivatives using the commercially available and non-PFAS reagent, trifluoromethyl iodide (CF3I). chemistryviews.org The reaction proceeds at room temperature under irradiation with blue LED light, using cesium carbonate as a base. chemistryviews.org For certain substrates, the efficiency can be further enhanced by the addition of a cyanoarene-based photocatalyst. chemistryviews.org The proposed mechanism involves a sequential functionalization initiated by single-electron transfers from a photoexcited phenoxide intermediate to the trifluoromethyl iodide. chemistryviews.org

The following table summarizes key aspects of these emerging PFAS-free trifluoromethoxylation methods, highlighting their applicability to the synthesis of functionalized aromatic compounds.

| Parameter | Detail |

|---|

These advancements underscore a significant shift towards sustainability in the synthesis of fluorinated organic compounds. By moving away from PFAS-based reagents, the chemical industry can reduce its environmental footprint while continuing to innovate and produce essential molecules for a variety of applications. The development of these methodologies provides a robust toolkit for the synthesis of compounds like this compound and its analogues in a more responsible and eco-friendly manner.

Chemical Reactivity and Transformation Studies

Reactions of the Nitrile Functional Group

The nitrile group is a valuable functional handle for a variety of chemical transformations, including reduction to amines and nucleophilic additions to the electrophilic carbon atom.

Reduction to Amine Derivatives

The conversion of the nitrile group in 2-Methoxy-4-(trifluoromethoxy)benzonitrile to a primary amine, (2-Methoxy-4-(trifluoromethoxy)phenyl)methanamine, is a synthetically important transformation. This reduction can be achieved through several established methods, most notably catalytic hydrogenation. The presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethoxy group, generally facilitates this reduction.

Catalytic hydrogenation is a widely employed method for the reduction of benzonitriles. bme.hu Various catalysts, including palladium on carbon (Pd/C), Raney nickel, and rhodium, are effective for this transformation. comet.technology The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. For instance, the hydrogenation of benzonitriles to benzylamines can be achieved with high selectivity using a 10% Pd/C catalyst in a biphasic solvent system under mild conditions (30 °C, 6 bar). bme.hu The addition of acidic additives can further enhance the selectivity for the primary amine by minimizing the formation of secondary and tertiary amine byproducts. thieme-connect.de

Electrochemical methods also present a viable route for the reduction of benzonitriles to benzylamines under mild, aqueous conditions. comet.technologyacs.org This approach offers a safer alternative to high-pressure hydrogenation and aligns with the principles of green chemistry. comet.technology

| Reagent/Catalyst | Conditions | Product |

| H₂ / Pd/C | Elevated pressure and temperature | (2-Methoxy-4-(trifluoromethoxy)phenyl)methanamine |

| H₂ / Raney Ni | Elevated pressure and temperature | (2-Methoxy-4-(trifluoromethoxy)phenyl)methanamine |

| H₂ / Rh | Elevated pressure and temperature | (2-Methoxy-4-(trifluoromethoxy)phenyl)methanamine |

| e⁻, H⁺ (Electrochemistry) | Mild aqueous conditions | (2-Methoxy-4-(trifluoromethoxy)phenyl)methanamine |

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. reddit.commsu.edu This reactivity allows for the synthesis of a variety of derivatives, including ketones and other carbon-carbon bond-containing structures.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to the nitrile carbon. The initial addition product is an imine anion, which upon acidic workup, hydrolyzes to form a ketone. For example, the reaction of a benzonitrile (B105546) with a Grignard reagent, followed by hydrolysis, yields the corresponding aryl alkyl (or aryl) ketone. The electron-withdrawing nature of the substituents on the aromatic ring of this compound would likely enhance the electrophilicity of the nitrile carbon, favoring this nucleophilic addition. chemrxiv.org

The reaction of nitriles with organoboranes has also been reported to proceed via a 1,2-nucleophilic addition of a B-C bond to the unsaturated nitrile bond. nih.gov

| Reagent | Intermediate | Final Product (after hydrolysis) |

| Grignard Reagent (RMgX) | Imine anion | Aryl-R-ketone |

| Organolithium Reagent (RLi) | Imine anion | Aryl-R-ketone |

| 2-(Picolyl)organoboranes | Addition product | Not specified |

Reactions of the Methoxy (B1213986) Functional Group

The methoxy group, an ether linkage to the aromatic ring, can undergo reactions such as oxidation and demethylation, although the latter is more common for this class of compounds.

Oxidation Reactions

The oxidation of the methoxy group in anisole derivatives is generally challenging under standard laboratory conditions. The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic substitution rather than oxidation of the methyl group itself. libretexts.orgmsu.edu While enzymatic systems like Cytochrome P450 can catalyze the O-dealkylation of ethers, this typically proceeds through oxidation of the alpha-carbon of the ether. researchgate.net Direct chemical oxidation of the methoxy group in a molecule like this compound to a formate or other oxidized species is not a commonly reported transformation and would likely require harsh and specific oxidizing agents that could also affect other functional groups in the molecule.

Demethylation Processes

The cleavage of the methyl-oxygen bond of the methoxy group to yield the corresponding phenol (B47542) is a well-established transformation. This demethylation is particularly effective for anisole derivatives bearing electron-withdrawing groups, which is the case for this compound due to the presence of both the nitrile and trifluoromethoxy substituents. kuleuven.benih.gov

Several reagents are known to effect the demethylation of aryl methyl ethers. Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose, often leading to high yields of the corresponding phenol. researchgate.net The reaction mechanism is thought to involve the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group.

Other reagents and conditions for demethylation include the use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. The use of HCl in pressurized hot water has also been reported as a greener alternative. kuleuven.be Furthermore, combinations of reagents such as magnesium iodide (MgI₂) and copper(I) oxide with sodium methoxide have been explored for the demethylation of substituted anisoles. kuleuven.be

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Inert solvent | 2-Hydroxy-4-(trifluoromethoxy)benzonitrile |

| Hydrobromic acid (HBr) | High temperature | 2-Hydroxy-4-(trifluoromethoxy)benzonitrile |

| Hydrochloric acid (HCl) | High temperature pressurized water | 2-Hydroxy-4-(trifluoromethoxy)benzonitrile |

| Magnesium iodide (MgI₂) | - | 2-Hydroxy-4-(trifluoromethoxy)benzonitrile |

| Cu₂O / NaOMe | - | 2-Hydroxy-4-(trifluoromethoxy)benzonitrile |

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high stability and is generally considered to be a robust and chemically inert functional group. nbinno.commdpi.com This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms.

The trifluoromethoxy group is highly resistant to metabolic degradation, which is a key reason for its incorporation into many pharmaceutical and agrochemical compounds. mdpi.com It is significantly more stable than a methoxy group towards oxidative metabolism. researchgate.net

While direct chemical transformations of the trifluoromethoxy group are rare, some reactions have been reported under specific and often harsh conditions. For instance, selective transformations of the C-F bonds within a trifluoromethyl group have been achieved, but these often require specialized reagents and reaction setups. tcichemicals.com In the context of this compound, the trifluoromethoxy group is expected to be unreactive under the conditions typically employed for the modification of the nitrile or methoxy groups. Its primary influence is electronic, acting as a strong electron-withdrawing group that affects the reactivity of the aromatic ring and the other functional groups. nbinno.com

Activation of Carbon-Fluorine Bonds

The trifluoromethoxy (-OCF3) group is characterized by its high stability due to the strong carbon-fluorine bonds. This substituent is generally considered chemically inert, and its presence can enhance the metabolic stability of molecules in pharmaceutical applications. However, under specific and often harsh reaction conditions, the C-F bonds can be activated. While research directly focused on C-F bond activation in this compound is not available, studies on related aryl trifluoromethyl ethers provide insight into potential transformations.

Methods for the synthesis of aryl trifluoromethyl ethers sometimes involve a chlorination/fluorination sequence on anisole derivatives, indicating that the reverse reaction, the cleavage of the C-F bond, is challenging. beilstein-journals.org The trifluoromethoxy group's stability is a key feature, conferring increased lipophilicity and high electronegativity to the molecule. beilstein-journals.orgnih.gov

Influence on Aromatic Electrophilic and Nucleophilic Substitution

Aromatic Electrophilic Substitution (AES)

The benzene (B151609) ring in this compound is substituted with both an activating group (-OCH3) and two deactivating groups (-OCF3 and -CN). The trifluoromethoxy group is known to be a deactivating substituent for electrophilic aromatic substitution. For instance, trifluoromethoxybenzene undergoes nitration up to five times more slowly than benzene. beilstein-journals.orgnih.gov Despite its deactivating nature, the trifluoromethoxy group acts as an ortho- and para- director. beilstein-journals.orgnih.gov

In this compound, the powerful electron-donating effect of the methoxy group at position C-2 will strongly direct incoming electrophiles to its ortho (C-3) and para (C-5) positions. The trifluoromethoxy group at C-4 deactivates the ring and would also direct ortho (C-3 and C-5). The nitrile group at C-1 is strongly deactivating and a meta-director (to C-3 and C-5). Therefore, all three groups direct incoming electrophiles to the C-3 and C-5 positions. The C-5 position is sterically less hindered. However, photocatalytic arene C-H amination studies on anisole derivatives have shown good to excellent ortho-selectivity, suggesting that polar effects can favor substitution at the position adjacent to the methoxy group (C-3). acs.orgacs.org Conversely, arenes with strongly electron-withdrawing groups such as trifluoromethyl and cyano often fail to yield amination products under these conditions. acs.orgacs.org

Aromatic Nucleophilic Substitution (SNA r)

Nucleophilic aromatic substitution is favored by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halide). libretexts.orgyoutube.com The cyano (-CN) and trifluoromethoxy (-OCF3) groups in this compound are strongly electron-withdrawing and would activate the ring for such substitutions. libretexts.org

If a leaving group were present on the ring, for instance at the C-5 position, the strong electron-withdrawing effects of the ortho-cyano group and the para-trifluoromethoxy group would significantly stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction. libretexts.org The methoxy group, being electron-donating, would have a deactivating effect on this type of reaction. The rate of nucleophilic aromatic substitution on aryl halides is often enhanced when fluorine is the leaving group compared to other halogens. youtube.com

Cycloaddition and Annulation Reactions Involving Benzonitrile Derivatives

The nitrile group of benzonitrile derivatives can participate in various cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings.

A common example is the Huisgen [3+2] cycloaddition between a benzonitrile and an azide to form a tetrazole ring. This reaction is often used in the synthesis of pharmaceuticals, such as sartan antihypertensive drugs. researchgate.net The reaction of substituted benzonitriles with sodium azide, often under flow chemistry conditions, yields 5-substituted-1H-tetrazoles. researchgate.net

Benzonitrile oxides, which can be generated in situ, are also valuable intermediates in 1,3-dipolar cycloaddition reactions with various dipolarophiles. acs.orgacs.org Kinetic studies have shown that these cycloadditions are influenced by the electronic nature of the dipolarophile and the solvent. acs.org Computational studies on the [3+2] cycloaddition of benzonitrile N-oxide with β-phosphorylated nitroethenes have shown the reaction to be polar in nature. mdpi.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible. For instance, three-fold C-H activation and annulation of benzonitriles with alkynes have been reported. researchgate.net Other methods include the annulation of nitroalkenes with various partners to form five-membered nitrogen heterocycles. chim.it The specific participation of this compound in such reactions would depend on the reaction conditions and the compatibility of the substituents with the reagents used.

Cross-Coupling Reactions of Substituted Benzonitriles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the nitrile group itself is not typically the coupling partner, a halogenated derivative of this compound could readily participate in these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org It is widely used to synthesize biaryls and conjugated systems. A hypothetical chloro-, bromo-, or iodo-substituted this compound could be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgnih.govacs.orgorganic-chemistry.org The reaction generally proceeds under mild conditions and tolerates a wide range of functional groups. nih.govacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.orgyoutube.com A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine ligand (such as XPhos), and a base. youtube.combeilstein-journals.org This method has largely replaced older, harsher methods for the synthesis of aryl amines. wikipedia.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Sonogashira Coupling

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide to form a carbon-carbon bond. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst. jk-sci.comacs.org A halogenated this compound could react with various terminal alkynes under these conditions. The reaction is valued for its ability to proceed under mild conditions and its tolerance of many functional groups. wikipedia.orgjk-sci.com Copper-free versions have also been developed to avoid the undesired homocoupling of the alkyne. wikipedia.org

Table 3: Representative Conditions for Sonogashira Coupling

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 2-Methoxy-4-(trifluoromethoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique insights into the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to reveal the arrangement of hydrogen atoms on the aromatic ring and the methoxy (B1213986) group. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The electron-donating methoxy group and the electron-withdrawing nitrile and trifluoromethoxy groups will dictate the precise location of these signals.

The proton of the methoxy group is anticipated to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will likely exhibit a more complex splitting pattern. Based on the substitution pattern, one would expect to see a doublet, a doublet of doublets, and a single proton signal, with coupling constants characteristic of their ortho, meta, and para relationships.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6 | d | 1H | H-6 |

| ~7.1 | dd | 1H | H-5 |

| ~7.0 | d | 1H | H-3 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbon of the methoxy group will resonate at approximately 55-60 ppm. The carbon atom of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160 | C-2 |

| ~150 | C-4 |

| ~134 | C-6 |

| ~121 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~118 | C-5 |

| ~116 | C≡N |

| ~112 | C-3 |

| ~105 | C-1 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal, typically in the range of -58 to -60 ppm relative to a standard like CFCl₃, is characteristic of the -OCF₃ group attached to an aromatic ring.

Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of small, stable fragments. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, the loss of carbon monoxide (CO), or cleavage of the trifluoromethoxy group. The presence of the CF₃ group would give rise to a characteristic ion at m/z 69.

Predicted Fragmentation Pattern for this compound

| m/z | Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of •CH₃ |

| [M-31]⁺ | Loss of •OCH₃ |

| [M-85]⁺ | Loss of •OCF₃ |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The C-O stretching vibrations of the methoxy and trifluoromethoxy groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations will be observed at lower wavenumbers. The C-F stretching vibrations of the trifluoromethoxy group will give rise to strong absorptions in the 1100-1200 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100-3000 | Aromatic C-H Stretch |

| ~2950-2850 | Aliphatic C-H Stretch (-OCH₃) |

| ~2230 | C≡N Stretch |

| ~1600, 1500, 1450 | Aromatic C=C Stretch |

| ~1250 | Asymmetric C-O-C Stretch |

| ~1150 | C-F Stretch |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding insights into the chemical structure, phase, and polymorphism of a material. When monochromatic light interacts with the molecules of this compound, the photons are scattered. While most of this scattering is elastic (Rayleigh scattering), a small fraction is inelastic (Raman scattering), resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational energy levels of the molecule's functional groups.

The Raman spectrum of this compound would be characterized by a series of bands corresponding to the specific vibrational modes of its constituent parts. Key expected vibrational modes would include:

Nitrile (C≡N) Stretching: A sharp, intense band is anticipated in the region of 2220-2240 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the benzene ring.

Aromatic Ring Vibrations: The benzene ring will exhibit several characteristic bands. The C-C stretching vibrations within the ring typically appear in the 1400-1610 cm⁻¹ region. The pattern of substitution on the ring influences the intensity and position of these bands.

Methoxy (O-CH₃) Group Vibrations: The C-O stretching vibration of the methoxy group is expected to produce a band in the 1200-1275 cm⁻¹ region for an aryl ether. The symmetric and asymmetric stretching of the C-H bonds in the methyl group would appear around 2830-2970 cm⁻¹.

Trifluoromethoxy (O-CF₃) Group Vibrations: This group will have strong, characteristic bands. The C-F stretching vibrations are particularly intense and are expected in the 1000-1250 cm⁻¹ region. The C-O stretching associated with this group will also contribute to the spectrum.

Ring-Substituent Vibrations: Vibrations corresponding to the stretching of the C-CN, C-OCH₃, and C-OCF₃ bonds would also be present at lower frequencies.

A hypothetical data table summarizing the expected Raman shifts for the primary functional groups is presented below. It is important to note that these are approximate ranges and the actual experimental values may vary.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2220 - 2240 | Stretching |

| Aromatic C=C | 1400 - 1610 | Ring Stretching |

| Methoxy C-O | 1200 - 1275 | Aryl Ether Stretching |

| Methoxy C-H | 2830 - 2970 | Stretching |

| Trifluoromethoxy C-F | 1000 - 1250 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules like this compound, this absorption corresponds to the excitation of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, is expected to show absorption bands characteristic of a substituted benzene ring. The benzene ring itself has several electronic transitions, primarily π → π* transitions. The presence of substituents—the methoxy, trifluoromethoxy, and nitrile groups—will cause a shift in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

Effect of Substituents: The methoxy group is an auxochrome with lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene ring (a +R effect), typically causing a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity. The nitrile and trifluoromethoxy groups are electron-withdrawing (-I and -R effects for CN, strong -I for OCF₃), which will also influence the electronic transitions. The interplay of these substituents will determine the final absorption profile.

The spectrum would likely exhibit two main absorption bands:

An intense band at shorter wavelengths (around 200-230 nm) corresponding to the primary π → π* transition of the aromatic system.

A less intense band at longer wavelengths (around 260-290 nm) corresponding to the secondary π → π* transition, which is symmetry-forbidden in unsubstituted benzene but becomes allowed due to the substitution pattern.

The λmax values provide qualitative information about the electronic structure. A hypothetical data table for the expected UV-Vis absorption is shown below.

| Solvent | Expected λmax (nm) | Type of Transition |

| Ethanol | ~220 | π → π |

| Ethanol | ~275 | π → π |

X-ray Diffraction (XRD) Analysis for Solid-State Structures

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a single crystal of this compound. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots can be used to calculate the three-dimensional arrangement of atoms within the crystal lattice.

A single-crystal XRD analysis would provide a wealth of information about the solid-state structure of this compound, including:

Crystal System and Space Group: This describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between bonds. This would confirm the connectivity of the methoxy, trifluoromethoxy, and nitrile groups to the benzene ring.

Intermolecular Interactions: Information about how the molecules pack together in the crystal, including any hydrogen bonding, π-π stacking, or dipole-dipole interactions. These interactions are crucial for understanding the physical properties of the solid material.

While experimental data for this compound is not publicly available, a hypothetical table of crystallographic data that would be obtained from such an analysis is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 979.2 |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.50 g/cm³ |

This detailed structural information is invaluable for structure-property relationship studies and for understanding the behavior of the compound in the solid state.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 2-Methoxy-4-(trifluoromethoxy)benzonitrile, DFT calculations would be instrumental in elucidating its geometric and electronic characteristics.

Geometric Optimization and Vibrational Analysis

Geometric optimization using DFT, likely with a functional such as B3LYP and a basis set like 6-311++G(d,p), would predict the most stable three-dimensional arrangement of atoms in this compound. While specific data for this molecule is not available, a study on the structurally analogous 3-methoxy-2,4,5-trifluorobenzoic acid reveals that the benzene (B151609) ring may exhibit slight distortions from a perfect hexagonal geometry due to the presence of various substituents. orientjchem.org It is expected that the bond lengths and angles in this compound would similarly deviate from standard values to minimize steric hindrance and optimize electronic interactions.

Vibrational analysis, performed after geometric optimization, calculates the frequencies of fundamental vibrational modes. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy. For instance, in related benzonitrile (B105546) compounds, the characteristic C≡N stretching vibration is typically observed in the range of 2200-2300 cm⁻¹. The C-O-C stretching modes of the methoxy (B1213986) and trifluoromethoxy groups, as well as C-F stretching vibrations, would also present distinct signals. A detailed vibrational analysis of 3-methoxy-2,4,5-trifluorobenzoic acid has successfully assigned numerous vibrational modes, providing a template for what could be expected for this compound. orientjchem.org

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (based on analogous compounds)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2200 - 2300 |

| Methoxy (C-O-C) | Asymmetric Stretching | 1250 - 1300 |

| Methoxy (C-O-C) | Symmetric Stretching | 1000 - 1050 |

| Trifluoromethoxy (C-F) | Stretching | 1100 - 1200 |

Electronic Structure Analysis

The electronic properties of this compound are of significant interest due to the interplay of its functional groups. The methoxy group is a well-known electron-donating group, while the trifluoromethoxy and nitrile groups are strongly electron-withdrawing. The trifluoromethoxy group, in particular, is noted for its high lipophilicity and electron-withdrawing nature, sometimes referred to as a "super-halogen". beilstein-journals.orgnih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the distribution of electron density and the regions most susceptible to electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized primarily on the benzene ring and the methoxy group, reflecting their electron-donating character. Conversely, the LUMO is expected to be concentrated around the nitrile and trifluoromethoxy groups, highlighting their electron-accepting capabilities. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. ncert.nic.in For this compound, molecular dynamics simulations could provide insights into its conformational flexibility and intermolecular interactions in various environments. Such simulations would be particularly valuable in understanding how the molecule might interact with other molecules in a solution or a biological system.

While specific simulation studies on this compound are not available, research on other substituted aromatic compounds demonstrates the utility of these methods in exploring potential binding modes with receptors or enzymes. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its observed activity. In a non-biological context, this could relate to properties such as catalytic activity, material properties, or reactivity. For this compound, SAR studies could explore how modifications to its structure affect its chemical properties.

For example, altering the position of the substituents on the benzene ring would likely have a significant impact on the molecule's dipole moment and electronic properties. Studies on related compounds have shown that the introduction of electron-withdrawing groups like trifluoromethyl can influence inhibitory activity in various systems. nih.gov Similarly, the lipophilicity conferred by the trifluoromethoxy group is a key factor in its interaction with nonpolar environments. mdpi.com

Predictive Studies of Reaction Pathways and Mechanisms

Computational chemistry can be employed to predict the most likely pathways and mechanisms for chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the energy landscape of a reaction and determine the most favorable route.

Given the presence of the nitrile group, reactions such as hydrolysis or cycloadditions could be investigated. The electron-withdrawing nature of the trifluoromethoxy group would likely influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. Synthesis of related compounds often involves multi-step processes, including the introduction of the nitrile and trifluoromethyl or trifluoromethoxy groups onto the aromatic core. patsnap.comgoogle.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

Derivatives and Analogues of 2 Methoxy 4 Trifluoromethoxy Benzonitrile

Synthesis and Reactivity of Isomeric Trifluoromethoxy Benzonitriles

The precise arrangement of substituents on the benzonitrile (B105546) ring is crucial in determining the molecule's chemical behavior. The synthesis of isomeric trifluoromethoxy benzonitriles often involves multi-step sequences, starting from appropriately substituted precursors. For instance, the synthesis of a related compound, 4-amino-2-trifluoromethylbenzonitrile, is achieved through a three-step process involving bromination, cyano substitution, and ammonolysis of m-trifluoromethyl fluorobenzene. google.com Similar strategies can be envisioned for the synthesis of various isomers of methoxy- and trifluoromethoxy-substituted benzonitriles.

The reactivity of these isomers is governed by the interplay of the electron-donating methoxy (B1213986) group and the strongly electron-withdrawing trifluoromethoxy group. The trifluoromethoxy group is recognized for its high lipophilicity and metabolic stability, making it a valuable substituent in drug design. mdpi.com Its electron-withdrawing nature, akin to a halogen, influences the reactivity of the aromatic ring and the nitrile group. beilstein-journals.org The position of these groups relative to each other and the nitrile functionality dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. For example, the presence of the electron-withdrawing trifluoromethoxy group can activate the aromatic ring for nucleophilic aromatic substitution, while the methoxy group can direct electrophiles to specific positions.

Modification of Methoxy and Trifluoromethoxy Substituents

The methoxy and trifluoromethoxy groups on the benzonitrile ring are not merely static substituents; they can be chemically modified to generate a diverse range of derivatives.

The methoxy group can be cleaved to a hydroxyl group using various reagents, such as boron tribromide or hydrobromic acid. This transformation opens up possibilities for further functionalization, including etherification, esterification, or conversion to a sulfonate. The conformational orientation of the methoxy group relative to the aromatic ring can influence its nuclear magnetic resonance (NMR) characteristics, a phenomenon that has been studied in detail for various aromatic natural compounds. nih.govresearchgate.net

The trifluoromethoxy group, while generally stable, can also be a site for chemical modification, although this is often more challenging. The synthesis of trifluoromethyl ethers, including the trifluoromethoxy group, has been a subject of significant research, with various methods developed for their introduction onto aromatic rings. beilstein-journals.org The stability and lipophilicity conferred by the trifluoromethoxy group are key reasons for its increasing use in medicinal chemistry. mdpi.com

Integration into Heterocyclic Scaffold Research

The nitrile functionality of 2-Methoxy-4-(trifluoromethoxy)benzonitrile and its analogs is a versatile handle for the construction of fused heterocyclic systems. This is a common strategy in the synthesis of complex molecules with potential biological activity.

Benzenoid-Fused Heterocyclic Systems

The cyclotrimerization of benzonitriles is a powerful method for the synthesis of 2,4,6-triaryl-1,3,5-triazines. researchgate.net This reaction can be catalyzed by various systems, including titanium chlorido complexes with magnesium. It is conceivable that this compound could undergo such a reaction to form the corresponding triazine derivative, a scaffold of interest in materials science and medicinal chemistry.

Furthermore, the nitrile group can participate in cycloaddition reactions or be transformed into other functional groups, such as amines or tetrazoles, which can then be used to construct fused heterocyclic rings. For example, the synthesis of 4-anilinoquinazolines has been achieved from substituted nitrobenzonitriles in a one-pot reaction. researchgate.net This highlights the potential of appropriately substituted benzonitriles to serve as precursors for a wide range of benzenoid-fused heterocycles.

Exploration of Other Halogenated Benzonitrile Analogues

The study of other halogenated benzonitrile analogues provides a broader context for understanding the properties and potential applications of this compound. Halogen atoms, like the trifluoromethoxy group, are often incorporated into organic molecules to enhance their biological activity and metabolic stability. mdpi.com

The synthesis of halogenated benzonitriles can be achieved through various methods, including the vapor-phase halogenation of benzonitrile at high temperatures. google.com Research into halogenated β-nitrostyrenes, which can be derived from halogenated benzaldehydes, has shown that halogen substituents can enhance antimicrobial activity. mdpi.com The incorporation of bromine, iodine, or fluorine into complex natural product scaffolds has also been explored to generate analogs with improved properties. nih.gov

The table below summarizes some of the key compounds mentioned in this article and their relevance.

| Compound Name | Relevance |

| This compound | The central compound of interest, possessing both electron-donating and electron-withdrawing groups. |

| 4-amino-2-trifluoromethylbenzonitrile | An example of a related benzonitrile derivative whose synthesis has been reported. google.com |

| 2,4,6-Triaryl-1,3,5-triazines | Heterocyclic compounds that can be synthesized from benzonitriles via cyclotrimerization. researchgate.net |

| 4-Anilinoquinazolines | Benzenoid-fused heterocyclic systems that can be prepared from substituted benzonitriles. researchgate.net |

| Halogenated β-nitrostyrenes | Analogs whose antimicrobial activity is influenced by halogen substitution. mdpi.com |

Future Directions and Perspectives in Research

Development of Novel and Efficient Synthetic Routes

The future of synthesizing 2-Methoxy-4-(trifluoromethoxy)benzonitrile will likely focus on developing methodologies that are both efficient and scalable. While specific routes to this compound are not documented, research into the synthesis of related aryl trifluoromethyl ethers suggests several plausible strategies. nih.govacs.org Traditional methods often involve harsh conditions, which may not be suitable for a molecule with multiple functional groups. nih.gov

Future synthetic approaches could explore late-stage trifluoromethoxylation of a pre-functionalized benzonitrile (B105546) precursor. Advances in this area, such as silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids, offer potential pathways, although their applicability to the specific substrate would need to be determined. nih.gov Another avenue of exploration could be the construction of the aromatic ring with the desired substitution pattern already in place.

A key challenge will be the regioselective introduction of the methoxy (B1213986) and trifluoromethoxy groups. The development of novel catalysts and reagents that can achieve high selectivity will be crucial. The table below outlines potential starting materials and key transformations that could be investigated for the synthesis of this compound.

| Starting Material Precursor | Key Transformation | Potential Reagents |

| 2-Hydroxy-4-(trifluoromethoxy)benzonitrile | O-Methylation | Dimethyl sulfate, Methyl iodide |

| 2-Methoxy-4-hydroxybenzonitrile | O-Trifluoromethoxylation | Hypervalent iodine reagents |

| Substituted Benzene (B151609) | Multi-step synthesis and functionalization | Various |

Expanding the Scope of Reactivity and Transformations

The reactivity of this compound is anticipated to be influenced by its unique combination of a nitrile, a methoxy, and a trifluoromethoxy group. The trifluoromethoxy group is known to be strongly electron-withdrawing and highly lipophilic, which can significantly impact the electronic properties and reactivity of the aromatic ring. nih.govbeilstein-journals.org

Future research will likely focus on several key areas of reactivity:

Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, opening up a wide range of synthetic possibilities for creating novel derivatives.

Electrophilic Aromatic Substitution: The trifluoromethoxy group is a deactivating, para-directing group, while the methoxy group is an activating, ortho-para-directing group. nih.govbeilstein-journals.org Studies on electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, will be essential to understand the regioselectivity and reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethoxy and cyano groups could facilitate nucleophilic aromatic substitution reactions under specific conditions.

Cross-Coupling Reactions: The development of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, would enable the introduction of a wide variety of substituents onto the benzonitrile core, further expanding the accessible chemical space.

Advanced Computational Predictions and Experimental Validation

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties.

Future computational studies could focus on:

Conformational Analysis: Investigating the preferred conformation of the methoxy and trifluoromethoxy groups relative to the aromatic ring. It has been observed that trifluoromethoxybenzenes often adopt a non-planar conformation. nih.gov

Reactivity Indices: Calculating parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Modeling potential reaction pathways for various transformations to understand the underlying mechanisms and predict reaction outcomes.

These computational predictions will serve as a valuable guide for designing and interpreting experimental studies, leading to a more efficient exploration of the compound's chemistry.

Sustainable Chemical Process Development for Fluorinated Benzonitriles

The development of sustainable synthetic methods is a growing priority in the chemical industry. advanceseng.comresearchgate.netnottingham.ac.uk Future research on this compound should incorporate green chemistry principles. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as the development of processes that minimize waste and energy consumption.

Key areas for sustainable process development include:

Catalytic Methods: Exploring the use of transition-metal or organocatalysts to promote reactions under milder conditions and with higher efficiency. researchgate.net

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety, and facilitate scalability.

Renewable Feedstocks: Investigating the potential for synthesizing the benzonitrile core from renewable resources.

Visible-Light Photoredox Catalysis: This emerging field offers new possibilities for incorporating fluorinated groups under mild and environmentally friendly conditions. mdpi.com

Exploration of New Chemical Space through Derivatization

The derivatization of this compound holds significant potential for the discovery of new molecules with interesting properties. By systematically modifying the functional groups, a library of novel compounds can be generated for screening in various applications, including medicinal chemistry and materials science. The unique combination of lipophilicity and electronic properties conferred by the trifluoromethoxy group makes this an attractive scaffold for drug design. mdpi.comresearchgate.net

Future derivatization efforts could target:

Modification of the Nitrile Group: As mentioned earlier, the nitrile group is a versatile handle for a wide range of chemical transformations.

Modification of the Methoxy Group: Demethylation to the corresponding phenol (B47542) would provide a site for further functionalization.

Introduction of New Substituents: Utilizing the reactivity of the aromatic ring to introduce additional functional groups.

The systematic exploration of the chemical space around this core structure could lead to the identification of compounds with enhanced biological activity or novel material properties.

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for preparing 2-Methoxy-4-(trifluoromethoxy)benzonitrile? The compound is typically synthesized via nucleophilic aromatic substitution or chlorination of pre-functionalized benzonitrile derivatives . For example, starting from 4-(trifluoromethoxy)benzonitrile, methoxy groups can be introduced using methoxy-containing reagents under basic conditions (e.g., NaH or KOtBu) . Reaction optimization includes controlling temperature (60–100°C) and solvent selection (e.g., THF or acetic acid) to enhance regioselectivity.

Advanced: How can continuous flow reactors improve the scalability and yield of this synthesis? Flow reactors enable precise control of reaction parameters (residence time, temperature gradients) and reduce side reactions. For similar trifluoromethoxy-substituted compounds, flow systems increased yields by 15–20% compared to batch processes, with reduced catalyst loading (e.g., Pd/C for reductions) .

Characterization Techniques

Basic: What basic analytical methods validate the purity and structure of this compound?

- Melting Point Analysis : Confirms identity (reported range: 63–66°C for analogs) .

- GC/MS or HPLC : Assesses purity (>97% via GC with flame ionization detection) .

Advanced: How can NMR and computational modeling resolve electronic effects of substituents?

- 19F NMR : Probes electronic environments of the trifluoromethoxy group (δ ~ -55 to -60 ppm for CF3O) .

- DFT Calculations : Predict substituent effects on reactivity (e.g., nitrile group’s electron-withdrawing nature stabilizes intermediates) .

Biological Activity Assessment

Basic: What in vitro assays evaluate the bioactivity of this compound?

- Antimicrobial Assays : MIC values against S. aureus (e.g., 5 µg/mL for analogs) via broth microdilution .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) to determine IC50 .

Advanced: How can molecular docking elucidate its mechanism of action? Docking studies (e.g., AutoDock Vina) model interactions with target proteins (e.g., cytochrome P450 enzymes), highlighting the role of the trifluoromethoxy group in hydrophobic binding pockets .

Stability and Handling

Basic: What are the critical storage conditions for this compound? Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis of the nitrile group. Avoid exposure to moisture and strong bases .

Advanced: How does photodegradation impact its stability in experimental setups? Under UV light, the trifluoromethoxy group may undergo cleavage to generate fluorophosgene (detected via 19F NMR). Stabilize solutions with UV filters or conduct reactions in amber glassware .

Data Contradictions

Basic: Why do similar compounds show conflicting reactivity in substitution reactions? Steric hindrance from the methoxy group in this compound reduces nucleophilic substitution efficiency compared to non-methoxy analogs (e.g., 2,6-dichloro derivatives) .

Advanced: How can kinetic studies resolve discrepancies in catalytic reduction yields? Competitive adsorption studies (e.g., using Pd/C catalysts) reveal that the trifluoromethoxy group poisons active sites, requiring higher H2 pressure (3–5 atm) for complete nitro-to-amine reduction .

Comparative Analysis

Basic: How does this compound differ from 2-Methoxy-4-(trifluoromethyl)benzonitrile? The trifluoromethoxy group (-OCF3) enhances lipophilicity (logP ~2.5 vs. 2.1 for -CF3) and metabolic stability, critical for membrane penetration in bioactive molecules .

Advanced: What synthetic advantages does this compound offer over boronate esters (e.g., 4-Methoxy-3-dioxaborolan-2-yl-benzonitrile)? While boronate esters enable Suzuki couplings, the nitrile group here allows direct functionalization (e.g., hydrolysis to amides or reduction to amines), bypassing cross-coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.